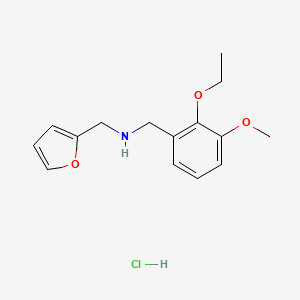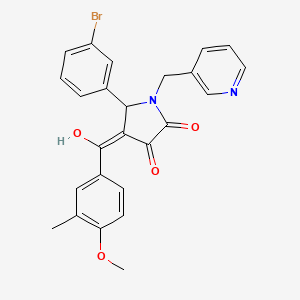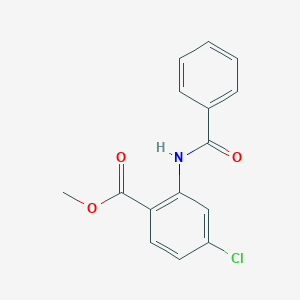![molecular formula C16H21Cl2NO3 B5482732 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5482732.png)
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 was first discovered in the early 1990s as a derivative of a natural product found in a fungus. Since then, it has been studied for its immunomodulatory, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride involves the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a bioactive lipid that plays a critical role in various physiological processes, including immune cell trafficking, vascular development, and neuronal survival. 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is phosphorylated by sphingosine kinase 2 (SphK2) to form 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride-phosphate, which acts as an agonist for S1P receptors. 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride-phosphate causes the internalization and degradation of S1P receptors, leading to the sequestration of lymphocytes in lymphoid organs and the inhibition of their egress into peripheral tissues.
Biochemical and Physiological Effects:
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of angiogenesis, and the promotion of neuronal survival. 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to reduce the number of circulating lymphocytes by sequestering them in lymphoid organs. 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptors. In addition, 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to promote neuronal survival by activating the Akt pathway and inhibiting apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has several advantages and limitations for lab experiments. One advantage is its ability to modulate immune cell trafficking, which makes it a useful tool for studying the immune system. Another advantage is its ability to inhibit angiogenesis, which makes it a useful tool for studying cancer. One limitation is its potential toxicity, which requires careful dosing and monitoring. Another limitation is its limited solubility, which requires the use of organic solvents for administration.
Zukünftige Richtungen
There are several future directions for the study of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride. One direction is the development of more potent and selective S1P receptor agonists. Another direction is the exploration of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride's potential therapeutic applications in other diseases, such as Alzheimer's disease and stroke. Another direction is the investigation of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride's potential as a neuroprotective agent in traumatic brain injury. Finally, the development of new formulations of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride involves several steps, including the protection of the hydroxyl group, the formation of the furan ring, and the introduction of the chloromethyl group. The final step involves the reaction of the chloromethyl group with the amine group to form the hydrochloride salt of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplantation. In multiple sclerosis, 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to reduce the frequency of relapses and slow down disease progression. In cancer, 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In transplantation, 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to prevent graft rejection and improve transplant survival.
Eigenschaften
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3.ClH/c1-3-12(10-19)18-9-13-5-7-15(21-13)11-4-6-16(20-2)14(17)8-11;/h4-8,12,18-19H,3,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKJIUWDQRIPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5482651.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5482657.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]propanohydrazide](/img/structure/B5482662.png)
![2-[({[(3-nitrobenzylidene)amino]oxy}acetyl)amino]benzoic acid](/img/structure/B5482677.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5482688.png)
![4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5482690.png)
![N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5482698.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5482711.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5482743.png)
![ethyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5482746.png)
![N-[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)benzyl]-2-methylpropanamide hydrochloride](/img/structure/B5482756.png)